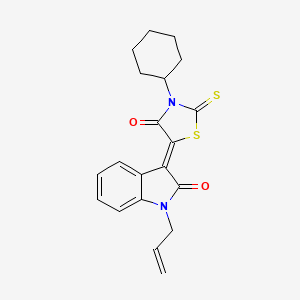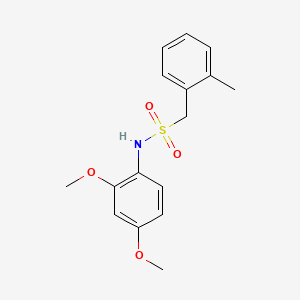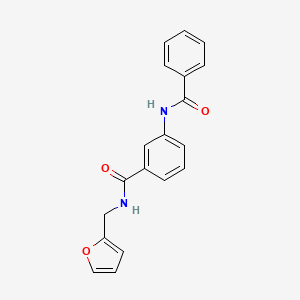![molecular formula C18H20O3 B4538546 4-[3-(4-ethylphenoxy)propoxy]benzaldehyde](/img/structure/B4538546.png)
4-[3-(4-ethylphenoxy)propoxy]benzaldehyde
Description
"4-[3-(4-ethylphenoxy)propoxy]benzaldehyde" is a complex organic compound that likely serves as a key intermediate or target molecule in synthetic organic chemistry. Its structure suggests applications in the development of materials, pharmaceuticals, or chemical reactions where specific functional groups' positioning plays a critical role in the activity or synthesis of the compound.
Synthesis Analysis
The synthesis of structurally similar benzaldehydes often involves multistep reactions, including alkylation, oxidation, and protective group strategies. For instance, the synthesis of 4-Benzyloxyl-2-hydroxyl benzaldehyde demonstrates a three-step reaction involving benzyl protection, Vilsmeier reaction, and selective deprotection, achieving a total yield of 52% (Sun Gui-fa, 2012). Such methodologies could be adapted for the synthesis of "4-[3-(4-ethylphenoxy)propoxy]benzaldehyde" by selecting appropriate starting materials and reaction conditions tailored to introduce the ethylphenoxy and propoxy functional groups at specific locations on the benzaldehyde core.
Molecular Structure Analysis
The molecular structure of benzaldehyde derivatives is crucial in determining their reactivity and potential applications. Techniques like 1H NMR and 13C NMR are commonly employed to confirm the structures of synthesized compounds, as seen in the synthesis of related benzaldehydes (Sun Gui-fa, 2012). These analytical methods would also be instrumental in analyzing "4-[3-(4-ethylphenoxy)propoxy]benzaldehyde," providing detailed information on its molecular structure.
Chemical Reactions and Properties
Benzaldehyde derivatives engage in various chemical reactions, including condensation, cycloaddition, and oxidation-reduction processes. For example, the synthesis of 3,4-Dihydro-2H-1,3-benzoxazines from 2-hydroxyaldehydes and primary amines showcases the versatility of benzaldehyde derivatives in ring-closure reactions to produce heterocyclic compounds (R. Andreu & J. C. Ronda, 2008). These reactions highlight the potential chemical behaviors and properties of "4-[3-(4-ethylphenoxy)propoxy]benzaldehyde" in synthetic applications.
properties
IUPAC Name |
4-[3-(4-ethylphenoxy)propoxy]benzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20O3/c1-2-15-4-8-17(9-5-15)20-12-3-13-21-18-10-6-16(14-19)7-11-18/h4-11,14H,2-3,12-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZRVEUZVVANPKC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OCCCOC2=CC=C(C=C2)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[3-(4-Ethylphenoxy)propoxy]benzaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-({[1-(4-chlorophenyl)-1H-tetrazol-5-yl]methyl}thio)-1-methyl-1H-benzimidazole](/img/structure/B4538465.png)
![N-({4-allyl-5-[(2-amino-2-oxoethyl)thio]-4H-1,2,4-triazol-3-yl}methyl)-4-methoxybenzamide](/img/structure/B4538473.png)
![4,5-dimethyl-2-[(2,4,5-trimethoxybenzoyl)amino]-3-thiophenecarboxamide](/img/structure/B4538479.png)
![2-(2,4-dioxo-1,4-dihydro-3(2H)-quinazolinyl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]acetamide](/img/structure/B4538484.png)
![N-{[2-(4-biphenylyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-methyltetrahydro-3-furanamine](/img/structure/B4538486.png)
![1-[(5-fluoro-2-methoxyphenyl)sulfonyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B4538500.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-{[4-methyl-5-(6-methyl-4,5,6,7-tetrahydro-1-benzothien-3-yl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4538513.png)


![N-[2-(ethoxymethyl)-5-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6-yl]benzamide](/img/structure/B4538557.png)

![N-(1-{5-[(2-amino-2-oxoethyl)thio]-4-methyl-4H-1,2,4-triazol-3-yl}ethyl)-2-fluorobenzamide](/img/structure/B4538560.png)
![propyl 4-({[(4-chlorophenyl)amino]carbonyl}amino)benzoate](/img/structure/B4538567.png)